molecular formula C9H10FNO4S B1298969 N-(3-fluorophenyl)-N-(methylsulfonyl)glycine CAS No. 667877-45-4

N-(3-fluorophenyl)-N-(methylsulfonyl)glycine

Cat. No. B1298969
M. Wt: 247.25 g/mol
InChI Key: AKSFHQCWQBEFTR-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N-(methylsulfonyl)glycine is a compound that can be categorized within the broader class of N-sulfonyl derivatives, which are known for their biological activity, particularly as enzyme inhibitors. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds, including N-sulfonyl derivatives, has been extensively studied for their potential as therapeutic agents. For instance, N-sulfonyl derivatives have been investigated for their inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications , and as antagonists at the glycine-site of the NMDA and AMPA receptors, which are important in neurological functions .

Synthesis Analysis

The synthesis of N-sulfonyl derivatives typically involves the reaction of amino phenyl glycines with sulfonyl chlorides. In the context of the provided papers, substituted amino phenyl sulfonyl glycines were synthesized as analogues to increase lipophilic character and enhance inhibitory potential against aldose reductase . Another approach described involves the direct transformation of amino acid esters into arylsulfonamido esters using arylsulfonyl chlorides in a mixture of THF/DMF solvent, with sodium carbonate as a base . These methods could potentially be adapted for the synthesis of N-(3-fluorophenyl)-N-(methylsulfonyl)glycine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of N-sulfonyl derivatives is crucial for their biological activity. The presence of a sulfonyl group attached to an amino phenyl glycine moiety is a common feature among these compounds. The structure-activity relationship studies have shown that the number of atoms between the carbonyl and aromatic moieties can significantly affect the inhibitory activity of these compounds . Additionally, the stereochemistry of the substituents on the glycine moiety can influence the potency of the inhibitors, with S stereoisomers generally being more active .

Chemical Reactions Analysis

The chemical reactivity of N-sulfonyl derivatives is influenced by the functional groups present in the molecule. For example, the N-arylsulfonylation reaction is chemoselective and can occur without racemization of the stereogenic carbon centers . The presence of a coordinating additive like DMF can enhance the chemoselectivity of the substitution reaction by solvating the oxygen atom of the formed N,O-dianion, thus reducing its nucleophilicity . These reactions are important for the synthesis and potential modifications of N-sulfonyl derivatives, including N-(3-fluorophenyl)-N-(methylsulfonyl)glycine.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-sulfonyl derivatives are influenced by their molecular structure. The lipophilicity of these compounds is an important factor for their biological activity, as it affects their ability to interact with biological targets such as enzymes . The presence of substituents like the fluorine atom can affect the compound's acidity, basicity, and overall stability. The solubility of these compounds in organic solvents and their reactivity towards bases, as seen in the N-arylsulfonylation reactions, are also key properties that can be inferred from the literature .

Scientific Research Applications

Capillary Chromatography

Research by Ridder et al. (2001) explored the use of a fluorosurfactant, specifically N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine, in micellar electrokinetic capillary chromatography. The study found increased efficiency and selectivity differences when compared with sodium dodecylsulphate, demonstrating the compound's utility in chromatographic applications.

Neuropharmacology and Schizophrenia

Several studies have investigated compounds structurally related to N-(3-fluorophenyl)-N-(methylsulfonyl)glycine in the context of schizophrenia and NMDA receptor modulation:

  • Javitt et al. (2004) studied the use of NMDA modulators like glycine and N[3-(4"-fluorophenyl)-3-(4"-phenylphenoxy)propyl]sarcosine (NFPS) in reversing dopaminergic dysregulation induced by phencyclidine, a model for schizophrenia.
  • Hársing et al. (2003) explored the pharmacology of glycine transporter-1 inhibitors, such as N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)-propyl]sarcosine, highlighting their potential importance in treating negative symptoms of schizophrenia.

properties

IUPAC Name

2-(3-fluoro-N-methylsulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSFHQCWQBEFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357235
Record name N-(3-fluorophenyl)-N-(methylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-N-(methylsulfonyl)glycine

CAS RN

667877-45-4
Record name N-(3-fluorophenyl)-N-(methylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RW Manville, GW Abbott - Communications biology, 2019 - nature.com
Voltage-gated potassium (Kv) channel dysfunction causes a variety of inherited disorders, but developing small molecules that activate Kv channels has proven challenging. We …
Number of citations: 11 www.nature.com
RW Manville, GW Abbott - Journal of Pharmacology and Experimental …, 2020 - ASPET
Loss of function of voltage-gated potassium (Kv) channels is linked to a range of lethal or debilitating channelopathies. New pharmacological approaches are warranted to isoform-…
Number of citations: 12 jpet.aspetjournals.org

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